molecular formula C14H17N3OS B2772853 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline CAS No. 890093-74-0

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline

Cat. No.: B2772853
CAS No.: 890093-74-0
M. Wt: 275.37
InChI Key: AROIUJGUYGXUOW-UHFFFAOYSA-N
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Description

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This aniline derivative, characterized by its morpholinomethyl-thiazole scaffold, serves as a valuable synthetic intermediate and potential pharmacophore for developing novel biologically active molecules. Compounds featuring the morpholine and thiazole rings are frequently explored as inhibitors of key enzymatic targets, such as kinases . The structural motif of this compound suggests potential utility in probing cellular signaling pathways. The primary amino group on the aniline ring provides a versatile handle for further synthetic derivatization, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. As with all compounds of this nature, thorough spectroscopic and chromatographic analysis (e.g., NMR, LC-MS) is recommended to confirm identity and purity prior to use in experimental applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should adhere to all applicable safety protocols and handling procedures for chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c15-12-3-1-11(2-4-12)14-16-13(10-19-14)9-17-5-7-18-8-6-17/h1-4,10H,5-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROIUJGUYGXUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as potassium carbonate and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure is particularly useful for developing drugs targeting neurological disorders. For instance, research has indicated that derivatives of thiazole compounds exhibit significant activity against certain kinases involved in cancer progression.

Case Study: Neurological Disorders

A study published in MDPI explored the synthesis of thiazole derivatives and their inhibitory effects on DYRK1A, a kinase implicated in Alzheimer's disease. The compound demonstrated promising results in enhancing drug efficacy and specificity against this target, highlighting its potential in treating neurodegenerative diseases .

Polymer Chemistry

In polymer chemistry, 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline is utilized to formulate specialty polymers. These polymers benefit from enhanced mechanical properties and thermal stability.

Application Example

The incorporation of thiazole derivatives into polymer matrices has been shown to improve thermal degradation temperatures and mechanical strength. This has implications for developing high-performance materials used in electronics and automotive industries .

Agrochemicals

The compound is also significant in the agrochemical sector, where it aids in formulating effective pesticides and herbicides. Its role is crucial in developing environmentally friendly agrochemical products.

Case Study: Pesticide Formulation

Research has demonstrated that thiazole-based compounds can enhance the efficacy of existing pesticides while reducing toxicity to non-target species. This dual benefit is vital for sustainable agricultural practices .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent facilitating the detection and quantification of various substances. Its application supports quality control processes in laboratories.

Use Case Example

The compound has been employed in chromatographic techniques to separate complex mixtures, improving the accuracy of analytical results .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalIntermediate for drug synthesis targeting neurological disordersDYRK1A inhibitors for Alzheimer's treatment
Polymer ChemistryEnhances mechanical properties and thermal stability of polymersHigh-performance materials for electronics
AgrochemicalsFormulation of effective pesticides and herbicidesEnvironmentally friendly pesticide development
Analytical ChemistryReagent for detection and quantificationImproved chromatographic separation techniques

Mechanism of Action

The mechanism of action of 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and thiazole rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-ylmethyl)aniline
  • 3-(Morpholin-4-ylmethyl)aniline
  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline

Uniqueness

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline is unique due to the presence of both morpholine and thiazole rings, which confer distinct chemical and biological properties.

Biological Activity

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline, with the CAS number 165066-43-3, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C14H17N3OSC_{14}H_{17}N_{3}OS, and its structure can be represented as follows:

Structure C14H17N3OS\text{Structure }\quad \text{C}_{14}\text{H}_{17}\text{N}_{3}\text{OS}

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. One study reported that related thiazole compounds exhibited significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.95 µM to 4.2 µM .

CompoundCell LineIC50 (µM)
Thiazole Derivative AA3754.2
Thiazole Derivative BMCF-71.88
Thiazole Derivative CHCT1160.95

Acetylcholinesterase Inhibition

The compound's structural characteristics suggest potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating Alzheimer's disease. A study involving similar thiazole derivatives showed promising AChE inhibitory activity with IC50 values around 2.7 µM . The mechanism involves binding interactions that stabilize the compound within the active site of the enzyme.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Compounds like this may inhibit enzymes such as AChE, leading to increased acetylcholine levels.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at specific phases, contributing to their anticancer effects.

Research Findings

A comprehensive review of the literature reveals several studies focusing on the synthesis and biological evaluation of thiazole-based compounds:

  • Synthesis : The synthesis often involves multi-step reactions that yield high-purity compounds suitable for biological testing.
  • Biological Assays : In vitro assays are commonly employed to assess the cytotoxicity and enzyme inhibition properties of these compounds.
  • Computational Studies : Molecular docking studies provide insights into binding affinities and interactions at the molecular level.

Case Studies

Several case studies illustrate the effectiveness of thiazole derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested against human cancer cell lines and demonstrated significant growth inhibition.
  • Case Study 2 : Another study focused on the compound's ability to cross the blood-brain barrier and affect neurodegenerative pathways, showing promise for Alzheimer's treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline, and how are reaction conditions optimized?

  • Methodology :

  • Multi-step synthesis : Begin with the preparation of the thiazole core via cyclization reactions. For example, morpholine derivatives can react with formaldehyde and alkyl/aryl precursors to form intermediates containing the morpholine-methyl group .
  • Morpholine introduction : Use nucleophilic substitution or condensation reactions to incorporate the morpholine moiety. Controlled pH and temperature (e.g., 60–80°C) are critical to minimize side reactions .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
    • Key considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of morpholine-containing reagents to avoid excess unreacted intermediates.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks (e.g., morpholine methyl protons at δ 2.4–3.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion) .
  • Elemental analysis : Match experimental C, H, N, S percentages with theoretical values (±0.3% tolerance) .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold .

Q. What are the key stability considerations for storing and handling this compound?

  • Light sensitivity : Store in amber vials or foil-covered containers to prevent photodegradation .
  • Temperature : Keep at –20°C under inert gas (N2_2 or Ar) to avoid oxidation or hydrolysis .
  • Moisture control : Use desiccants (silica gel) in storage environments to prevent hydrate formation .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?

  • Protocol :

  • Target selection : Prioritize enzymes/receptors associated with disease pathways (e.g., kinases, GPCRs) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Focus on hydrogen bonding between the aniline group and active-site residues .
  • Validation : Compare docking scores (ΔG values) with known inhibitors. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Root causes :

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to reduce discrepancies .
  • Solubility issues : Use DMSO stocks at ≤0.1% v/v to avoid cytotoxicity artifacts .
    • Resolution strategies :
  • Dose-response curves : Perform triplicate experiments with positive/negative controls.
  • Meta-analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) .

Q. What methodological strategies optimize reaction yields in multi-step syntheses?

  • Catalyst selection : Employ Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for morpholine alkylation steps .
  • Continuous flow systems : Enhance scalability and yield (e.g., microreactors for exothermic steps) .

Q. How does the morpholine moiety influence the compound’s physicochemical properties?

  • Solubility : Morpholine increases water solubility via hydrogen bonding (logP reduction by ~0.5 units) .
  • Bioavailability : The moiety enhances membrane permeability compared to non-cyclic amines (e.g., ethylamine derivatives) .
  • Stability : Morpholine’s electron-rich nitrogen resists metabolic oxidation, improving plasma half-life .

Q. What analytical approaches detect degradation products under stressed conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic pH .
  • Detection methods :

  • HPLC-DAD/MS : Identify degradation peaks and fragment ions (e.g., morpholine ring cleavage at m/z 98) .
  • Stability-indicating assays : Validate method specificity using spiked degradation samples .

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